Product packaging for 4-Fluoro-3-nitromandelic acid(Cat. No.:)

4-Fluoro-3-nitromandelic acid

Cat. No.: B13592395
M. Wt: 215.13 g/mol
InChI Key: XQFRWGFLJQFLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-3-nitromandelic acid is a fluorinated and nitrated derivative of mandelic acid, positioning it as a versatile building block in organic and medicinal chemistry research . Its structure incorporates two key functional groups: a mandelic acid backbone, known for its prevalence in bioactive molecules and as a chiral synthon, and both fluoro and nitro substituents on the aromatic ring . The nitro group is a versatile handle that can be selectively reduced to an amine, enabling the compound to serve as a precursor for more complex heterocyclic structures or anilines . Simultaneously, the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable asset in the design of potential pharmaceutical agents . The carboxylic acid and benzylic hydroxyl groups provide additional sites for further chemical modification or for conjugation to other molecular scaffolds, such as in the synthesis of polymers or complex esters . Researchers can leverage this multi-functional compound in developing novel active pharmaceutical ingredients (APIs), particularly in constructing benzimidazole or benzoselenazole derivatives, which are classes of compounds with documented biological activities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO5 B13592395 4-Fluoro-3-nitromandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6FNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

XQFRWGFLJQFLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 3 Nitromandelic Acid and Analogs

Strategies for the Construction of the Mandelic Acid Core with Fluorine and Nitro Substitutions

The construction of the basic structure can be approached through methods that either build upon a pre-functionalized aromatic ring or assemble the components in a convergent manner.

Direct functionalization strategies typically begin with an aromatic precursor that already contains the requisite 4-fluoro and 3-nitro substituents. A common and logical starting material for such an approach is 4-fluoro-3-nitrobenzaldehyde (B1361154). The transformation of the aldehyde group into the α-hydroxy acid moiety is a classic and well-established process.

One of the most common methods involves the formation of a cyanohydrin (mandelonitrile) intermediate. nih.gov This two-step process includes:

Cyanohydrin Formation : 4-fluoro-3-nitrobenzaldehyde is reacted with a cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or trimethylsilyl (B98337) cyanide (TMSCN), often with catalytic base or acid, to form 4-fluoro-3-nitromandelonitrile.

Hydrolysis : The resulting nitrile group is then hydrolyzed under acidic conditions (e.g., using concentrated HCl or H₂SO₄) to yield the carboxylic acid, 4-fluoro-3-nitromandelic acid. researchgate.net

This sequence is a robust method for preparing various substituted mandelic acids. nih.gov

Table 1: Proposed Direct Functionalization Route for Racemic this compound

Step Starting Material Reagents & Conditions Intermediate/Product Key Transformation
1 4-Fluoro-3-nitrobenzaldehyde NaCN, H₂O/AcOH 4-Fluoro-3-nitromandelonitrile Aldehyde to Cyanohydrin
2 4-Fluoro-3-nitromandelonitrile Conc. HCl, Heat This compound Nitrile to Carboxylic Acid

Convergent strategies involve the coupling of two or more fragments to assemble the target molecule. For substituted mandelic acids, a powerful convergent approach is the Friedel-Crafts reaction of an aromatic compound with a glyoxylate (B1226380) derivative. acs.orgresearchgate.net

In a potential route to an ester of this compound, 1-fluoro-2-nitrobenzene (B31998) could be reacted with ethyl glyoxylate in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). The electrophilic glyoxylate would add to the aromatic ring, directed by the existing substituents, to form ethyl 4-fluoro-3-nitromandelate. Subsequent hydrolysis of the ester would yield the final acid. The primary challenge in this approach is controlling the regioselectivity of the addition to the activated aromatic ring.

Stereoselective Synthesis of Enantiopure this compound

Producing enantiomerically pure forms of this compound is crucial for many potential applications. This can be achieved through asymmetric synthesis or resolution, employing chiral auxiliaries, catalysts, or enzymes.

Chiral auxiliaries are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. wikipedia.org Evans oxazolidinone auxiliaries, for example, are widely used for stereoselective α-functionalization of carboxylic acid derivatives. researchgate.net

A hypothetical pathway could involve:

Acylation : A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with 4-fluoro-3-nitrophenylacetyl chloride to form an N-acyl oxazolidinone.

Asymmetric Hydroxylation : The enolate of this imide is generated using a suitable base (e.g., sodium hexamethyldisilazide, NaHMDS) and then reacted with an electrophilic oxygen source, such as a Davis oxaziridine, to install the hydroxyl group diastereoselectively.

Auxiliary Cleavage : The chiral auxiliary is then hydrolyzed (e.g., with lithium hydroxide/hydrogen peroxide) to release the enantiopure this compound. wikipedia.org

Modern catalysis offers powerful tools for asymmetric synthesis. Both organocatalysis and metal catalysis could be applied to generate enantiopure this compound or its precursors.

Organocatalysis : An enantioselective one-pot synthesis of mandelic acid esters has been developed using an epi-quinine-derived urea (B33335) as an organocatalyst. nih.govresearchgate.net This sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening hydrolysis. Applying this to 4-fluoro-3-nitrobenzaldehyde could provide a direct, non-enzymatic route to the enantiopure product. nih.gov

Metal-Catalysis : The enantioselective hydrogenation of α-keto esters is a well-established method for producing α-hydroxy esters. scispace.com A suitable substrate, methyl 4-fluoro-3-nitrophenylglyoxylate, could be synthesized and then subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst (e.g., Ru-BINAP) to produce methyl (R)- or (S)-4-fluoro-3-nitromandelate with high enantiomeric excess. scispace.comresearchgate.net

Table 2: Potential Catalytic Routes to Enantiopure 4-Fluoro-3-nitromandelate

Method Substrate Catalyst/Reagents Expected Product Reported Efficiency (Analogs)
Organocatalysis 4-Fluoro-3-nitrobenzaldehyde epi-Quinine-derived urea, Phenylsulfonyl acetonitrile, CHP (R)-Methyl 4-fluoro-3-nitromandelate Good to high yield and enantioselectivity nih.gov
Metal-Catalysis Methyl 4-fluoro-3-nitrophenylglyoxylate [RuI₂(p-cymene)]₂ / (S)-MeO-BIPHEP, H₂ (R)-Methyl 4-fluoro-3-nitromandelate >98% conversion, ~93% ee scispace.com

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key synthetic steps. Two primary strategies are applicable for producing enantiopure mandelic acids.

Enantioselective Cyanohydrin Synthesis : Hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective addition of cyanide to aldehydes. Using an (R)-selective or (S)-selective HNL with 4-fluoro-3-nitrobenzaldehyde would yield the corresponding enantiopure cyanohydrin. Subsequent chemical hydrolysis of the nitrile provides the enantiopure mandelic acid. This method is highly effective for producing (R)-mandelic acid derivatives. researchgate.net

Enzymatic Kinetic Resolution : This strategy starts with the racemic acid or its ester and uses an enzyme to selectively react with one enantiomer, allowing for the separation of both. Lipases, such as Lipase PS 'Amano', are frequently used for the kinetic resolution of substituted mandelic acids via enantioselective acetylation of the racemic acid or hydrolysis of the racemic ester. researchgate.net For example, reacting racemic this compound with vinyl acetate (B1210297) in the presence of Lipase PS would selectively acetylate one enantiomer, which can then be separated from the unreacted enantiomeric acid. researchgate.net

Precursor Chemistry and Starting Material Derivatization for this compound Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the nitration of a pre-existing fluorophenylacetic acid derivative or the construction of the mandelic acid side chain on a pre-functionalized 4-fluoro-3-nitrophenyl precursor.

One logical approach to the synthesis of this compound is the direct nitration of 4-fluorophenylacetic acid. However, this method presents significant challenges regarding regioselectivity. The fluorine atom is an ortho-, para- director, while the acetic acid side chain is a weak deactivating group and also directs to the ortho- and para-positions. This would likely lead to a mixture of products, with nitration occurring at the 3- and 2-positions.

A more controlled approach involves the nitration of a precursor where the desired regiochemistry can be more readily achieved. An analogous and well-documented reaction is the nitration of 4-fluorobenzoic acid. In a typical procedure, 4-fluorobenzoic acid is dissolved in concentrated sulfuric acid and treated with potassium nitrate. The reaction is generally carried out at low temperatures, such as in an ice bath, to control the exothermic nature of the nitration. The reaction mixture is then stirred for an extended period, often overnight, to ensure complete conversion. The product, 4-fluoro-3-nitrobenzoic acid, can then be isolated by pouring the reaction mixture over ice, which precipitates the product. This precursor could then, in principle, be converted to the target mandelic acid.

The conditions for the nitration of a fluorinated aromatic compound are critical to achieving the desired product and minimizing the formation of byproducts. The use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is common for such electrophilic aromatic substitutions.

Table 1: General Conditions for Nitration of Fluorinated Aromatic Acids
ParameterConditionRationale
Nitrating AgentMixed Acid (HNO₃/H₂SO₄) or KNO₃ in H₂SO₄Generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
Temperature0-10 °CControls the exothermic reaction and minimizes the formation of undesired byproducts.
SolventConcentrated Sulfuric AcidActs as a solvent and a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion.
Reaction TimeSeveral hours to overnightEnsures the reaction proceeds to completion.

A more regioselective and commonly employed strategy for the synthesis of substituted mandelic acids involves the construction of the α-hydroxy acid side chain onto a pre-functionalized aromatic ring. In the case of this compound, this would begin with a precursor such as 4-fluoro-3-nitrobenzaldehyde.

The synthesis of 4-fluoro-3-nitrobenzaldehyde can be achieved through a halogen exchange reaction from a more readily available starting material, 4-chloro-3-nitrobenzaldehyde (B100839). This transformation can be carried out using an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures.

Once 4-fluoro-3-nitrobenzaldehyde is obtained, a classic and effective method for its conversion to the corresponding mandelic acid is through the cyanohydrin pathway. This two-step process involves:

Formation of the Mandelonitrile (B1675950): The aldehyde is reacted with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide), to form 4-fluoro-3-nitromandelonitrile. This reaction is a nucleophilic addition to the carbonyl group.

Hydrolysis of the Nitrile: The resulting cyanohydrin (mandelonitrile) is then subjected to acidic or basic hydrolysis to convert the nitrile functional group (-CN) into a carboxylic acid (-COOH), yielding the final product, this compound. Acidic hydrolysis is often preferred as it can be carried out in a one-pot fashion following the cyanohydrin formation.

This route is generally preferred for its high regioselectivity, as the positions of the fluoro and nitro groups are fixed from the start of the synthesis.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the academic scale synthesis of this compound, the optimization of reaction conditions is crucial to maximize yields and ensure the purity of the final product. Key parameters that are typically investigated include reaction time, temperature, solvent, and the stoichiometry of the reagents.

In the context of the cyanohydrin route for the conversion of 4-fluoro-3-nitrobenzaldehyde to this compound, several factors can be fine-tuned. The formation of the mandelonitrile can be influenced by the pH of the reaction medium. While the reaction can be slow at neutral pH, it is often accelerated under slightly basic conditions, which increase the concentration of the cyanide nucleophile. However, excessively basic conditions can lead to side reactions of the aldehyde.

The hydrolysis of the nitrile is typically carried out under strong acidic conditions, often with heating. The concentration of the acid and the reaction temperature are key variables to optimize to ensure complete hydrolysis without causing degradation of the product.

To improve the efficiency of the synthesis of mandelic acids from benzaldehydes, particularly in a laboratory setting, methodologies such as phase-transfer catalysis and the use of ultrasonic irradiation have been explored for analogous systems. For instance, the reaction of benzaldehyde (B42025) with chloroform (B151607) in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) and a co-catalyst such as poly(ethylene glycol) under ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields of mandelic acid. While not specifically documented for 4-fluoro-3-nitrobenzaldehyde, these techniques represent viable avenues for optimization in an academic research context.

Table 2: Parameters for Optimization in the Synthesis of Mandelic Acids from Benzaldehydes
Synthetic StepParameter to OptimizePotential Impact on Yield and Purity
Cyanohydrin FormationpHAffects the rate of cyanide addition; optimal pH balances nucleophilicity and aldehyde stability.
TemperatureLower temperatures can improve selectivity and reduce side reactions.
Cyanide SourceChoice between gaseous HCN, alkali cyanides, or cyanohydrin donors can impact safety and reaction control.
Nitrile HydrolysisAcid/Base ConcentrationSufficient concentration is needed for complete hydrolysis, but harsh conditions can lead to degradation.
TemperatureHigher temperatures accelerate the reaction but can also promote decomposition.
Reaction TimeMust be sufficient for complete conversion without prolonged exposure to harsh conditions.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Nitromandelic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification Reactions and Kinetics

The conversion of 4-fluoro-3-nitromandelic acid to its corresponding esters can be achieved via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. masterorganicchemistry.com This equilibrium-controlled process involves the protonation of the carboxyl group, followed by nucleophilic attack from an alcohol. masterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. ucr.ac.cr

While specific kinetic studies on this compound are not extensively documented, research on the closely related 4-fluoro-3-nitrobenzoic acid provides significant insights. Microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid has been shown to be highly effective. The use of a sealed-vessel microwave allows for rapid heating above the solvent's boiling point, which can accelerate reaction rates. However, for equilibrium processes like esterification, this can be counterproductive. An optimized method involves the interval addition of a catalytic amount of sulfuric acid to overcome the equilibrium limitations. ossila.com

The reactivity is highly dependent on the steric nature of the alcohol used. Primary alcohols consistently provide higher yields compared to more sterically hindered secondary and tertiary alcohols. This observation aligns with the general principles of the SN2-like attack of the alcohol on the protonated carboxylic acid. ucr.ac.cr

AlcoholReaction ConditionsYield of Ester (from 4-fluoro-3-nitrobenzoic acid)Reference
EthanolMicrowave, H₂SO₄ (cat.), 120°C, 20 minGood ossila.com
MethanolMicrowave, H₂SO₄ (cat.), 120°C, 20 minHigh ucr.ac.crossila.com
Isopropanol (Secondary)Microwave, H₂SO₄ (cat.), 120°C, 20 minLower than primary alcohols ucr.ac.cr
tert-Butanol (Tertiary)Microwave, H₂SO₄ (cat.), 120°C, 20 minLowest ucr.ac.cr

For this compound, the presence of the α-hydroxyl group introduces the possibility of side reactions, such as self-esterification or polymerization, especially under harsh conditions. Therefore, protection of the hydroxyl group may be necessary to achieve high yields of the desired carboxylate ester.

Amidation and Peptide Coupling Methodologies

The synthesis of amides from this compound requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. researchgate.net Direct reaction is generally not feasible due to an unproductive acid-base reaction. fishersci.co.uk Standard peptide coupling reagents are widely employed for this transformation. uni-kiel.debachem.com These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine. bachem.com

Common methodologies applicable to this transformation include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization at the chiral center. fishersci.co.ukpeptide.com The HOBt additive forms an intermediate OBt ester that couples with amines with high efficiency and reduced risk of epimerization. peptide.com Other uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective. uni-kiel.debachem.com

A general procedure involves dissolving the acid in an aprotic solvent like DMF, adding the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA), followed by the addition of the amine. fishersci.co.uk As with esterification, the free hydroxyl group on this compound can compete with the amine nucleophile, leading to the formation of ester byproducts. Protection of the hydroxyl group, for instance as a silyl (B83357) or benzyl (B1604629) ether, is a common strategy to ensure selective N-acylation. organic-chemistry.org

Transformations of the Hydroxyl Group

The secondary benzylic alcohol functionality is a key site for modifications, including etherification, acylation, and oxidation.

Etherification and Acetylation Reactions

The hydroxyl group of this compound can be converted into an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. organic-chemistry.org This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether. wikipedia.org The choice of a polar aprotic solvent like THF or DMSO is common for this reaction. masterorganicchemistry.com

Acetylation, a form of esterification of the hydroxyl group, can be readily achieved by reacting the molecule with acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine (B92270) or a tertiary amine. orgsyn.org A detailed procedure for the acetylation of unsubstituted mandelic acid involves reacting it directly with acetyl chloride, which serves as both the acetylating agent and the solvent. orgsyn.org This reaction proceeds readily to give acetylmandelic acid in high yield. orgsyn.org This method is directly applicable to this compound, providing a straightforward route to protect the hydroxyl group or to introduce an acetate (B1210297) moiety.

Oxidation Pathways of the Benzylic Alcohol

Oxidation of the secondary alcohol in this compound yields the corresponding α-keto acid, 4-fluoro-3-nitrophenylglyoxylic acid. scispace.com This transformation is a common reaction for mandelic acid and its derivatives. scispace.comrsc.org

Various oxidizing agents can be employed. Permanganate (B83412) is a powerful oxidant capable of converting mandelic acid to phenylglyoxylic acid. rsc.orgwikipedia.org Mechanistic studies on the permanganate oxidation of mandelic acid indicate that the reaction proceeds via a rate-limiting hydride transfer from the α-carbon. rsc.org Depending on the pH and reaction conditions, further oxidation and decarboxylation can occur, leading to the formation of 4-fluoro-3-nitrobenzaldehyde (B1361154) and subsequently 4-fluoro-3-nitrobenzoic acid. rsc.org

Another effective reagent is hexamethylenetetramine-bromine (HABR), which oxidizes substituted mandelic acids to their corresponding oxoacids in glacial acetic acid. scispace.com Kinetic studies of this reaction show a first-order dependence on both the hydroxy acid and the oxidant. scispace.com A substantial kinetic isotope effect (kH/kD ≈ 5.9) observed with α-deuteriomandelic acid confirms that the cleavage of the C-H bond at the chiral center is the rate-determining step. scispace.comias.ac.in The product can be isolated and identified, for example, by derivatization with 2,4-dinitrophenylhydrazine. ias.ac.in

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring of this compound is not inert. Its reactivity is significantly influenced by the presence of the strongly electron-withdrawing nitro group in the ortho position. This arrangement makes the carbon atom to which the fluorine is attached highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). ossila.commasterorganicchemistry.com

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) leaving group to restore aromaticity. masterorganicchemistry.com Fluorine is an excellent leaving group in this context due to its high electronegativity, which helps to stabilize the intermediate and facilitate the initial nucleophilic attack. researchgate.net

Studies on analogous compounds, such as 4-fluoro-3-nitroaniline (B182485) and 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate this reactivity profile. These compounds readily react with a variety of nucleophiles, including amines, alkoxides, and thiolates, to displace the fluorine atom. tandfonline.combeilstein-journals.org For instance, 4-fluoro-3-nitroaniline has been shown to react with ammonia, methylamine, morpholine, and piperidine, often in an aqueous or alcoholic medium at elevated temperatures, to yield the corresponding N-substituted anilines in high yields. tandfonline.com

Starting Material AnalogueNucleophileReaction ConditionsProduct TypeReference
4-Fluoro-3-nitroanilineMethylamine (40% aq.)70-80°C4-(Methylamino)-3-nitroaniline tandfonline.com
4-Fluoro-3-nitroanilineMorpholineReflux in water4-Morpholino-3-nitroaniline tandfonline.com
4-Fluoro-3-nitroanilinePiperidineReflux in water4-(Piperidin-1-yl)-3-nitroaniline tandfonline.com
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenol / K₂CO₃DMF, 80°C3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene beilstein-journals.org
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneDiethylamine / K₂CO₃DMF, 80°CN,N-Diethyl-3-nitro-5-(pentafluorosulfanyl)aniline beilstein-journals.org

This inherent reactivity makes the fluoro substituent a versatile handle for introducing a wide range of functional groups onto the aromatic ring of this compound, enabling the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Aryl Ring

The presence of a nitro group ortho to the fluorine atom in this compound significantly activates the aryl ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a well-established principle in organic chemistry, where strong electron-withdrawing groups, such as the nitro group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. diva-portal.org This facilitates the displacement of the fluoride ion by a variety of nucleophiles.

Research on analogous 4-fluoro-3-nitrophenyl compounds demonstrates the feasibility of SNAr reactions. For instance, studies on 4-fluoro-3-nitrobenzoic acid show that the fluoride substituent is amenable to nucleophilic aromatic substitution. ossila.com Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr reactions with oxygen, sulfur, and nitrogen nucleophiles, resulting in the substitution of the fluorine atom. nih.gov These examples from related systems strongly suggest that the fluorine atom in this compound would be readily displaced by various nucleophiles under appropriate conditions.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. diva-portal.org The subsequent departure of the fluoride leaving group restores the aromaticity of the ring, yielding the substituted product. The reaction conditions for such transformations typically involve polar aprotic solvents and may or may not require elevated temperatures, depending on the nucleophilicity of the attacking species.

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. wikipedia.org However, the development of methods for C-F bond activation is a frontier in modern synthesis due to the increasing prevalence of fluoroaromatic compounds in agrochemicals and pharmaceuticals. nih.gov While direct C-F bond cleavage is difficult, it can be achieved through various strategies, including transition-metal-mediated processes. nih.govnih.gov

For fluoroaromatic compounds, C-F bond activation can be facilitated by several approaches, including oxidative addition, hydrodefluorination, and nucleophilic attack. wikipedia.org Recent advances have highlighted the use of main group metal complexes and visible light photoredox catalysis to achieve C-F bond activation under milder conditions. nih.govmdpi.com These methods often rely on the electronic properties of the fluoroaromatic compound. In the case of this compound, the electron-withdrawing nitro group can influence the reactivity of the C-F bond in such processes.

While specific C-F bond activation studies on this compound are not extensively documented, research on related fluoronitroaromatic compounds provides insights into potential reactivity. For instance, visible light photoredox catalysis has been shown to cleave C-F bonds in polyfluorinated arenes and trifluoromethyl arenes, often involving single-electron transfer to the fluorinated substrate. mdpi.com The presence of an electron-withdrawing group like the nitro group in this compound would likely favor such a single-electron reduction mechanism.

Transformations of the Nitro Group

Reduction Reactions to Amine Derivatives and Subsequent Reactions

The nitro group of this compound is readily susceptible to reduction to form the corresponding 4-fluoro-3-aminomandelic acid. This transformation is a cornerstone in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Standard conditions for the reduction of aromatic nitro groups include the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.com Alternatively, transfer hydrogenation using reagents like formic acid or sodium borohydride (B1222165) in the presence of a catalyst can also be effective. google.comunimi.it The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the carboxylic acid or the cleavage of the C-F bond. For instance, metal-free reductions using reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine have been shown to be mild and tolerate many functional groups. organic-chemistry.org

The resulting 4-fluoro-3-aminomandelic acid is a versatile intermediate. The newly formed amino group can undergo a wide range of subsequent reactions. For example, it can be diazotized and converted to various other functional groups. Furthermore, the amino and carboxylic acid moieties can participate in intramolecular cyclization reactions, for example, to form benzoxazinones or other heterocyclic systems, which are important scaffolds in medicinal chemistry. The presence of the fluorine atom can also influence the properties and reactivity of these derivatives.

Rearrangement Reactions Involving the Nitro Functionality

While direct rearrangement of the nitro group on the aromatic ring is uncommon under typical synthetic conditions, its transformation can lead to intermediates that undergo rearrangement. For instance, the reduction of nitroarenes can sometimes proceed through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. unimi.it These intermediates can potentially participate in condensation reactions leading to azoxy and azo compounds, especially if the reduction is not carried to completion.

Although specific rearrangement reactions involving the nitro functionality of this compound are not prominently reported in the literature, related chemistries suggest possibilities. For example, in certain contexts, nucleophilic attack on a nitro-activated aromatic ring can lead to rearrangements. However, the more common reaction pathway for compounds like this compound is the SNAr reaction, as discussed previously.

It is important to note that under specific conditions, such as photochemical or high-temperature pyrolytic conditions, nitroarenes can undergo rearrangements, but these are generally not standard synthetic transformations for functionalized molecules like this compound due to the potential for decomposition and lack of selectivity.

Stereochemical Control and Epimerization Studies at the Chiral Center

This compound possesses a chiral center at the α-carbon, making stereochemical control a crucial aspect of its synthesis and reactivity. The development of stereoselective syntheses is essential for applications where a single enantiomer is required, such as in the synthesis of chiral pharmaceuticals.

The stereoselective synthesis of mandelic acid derivatives can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For instance, the resolution of racemic mandelic acid derivatives can be accomplished by forming diastereomeric salts with a chiral base. google.com Asymmetric synthesis, on the other hand, aims to create the desired stereoisomer directly. This can involve the asymmetric reduction of a corresponding α-keto acid or the use of chiral catalysts in reactions that form the chiral center.

Epimerization, the change in configuration at a single stereocenter, is a potential concern for mandelic acid and its derivatives, especially under basic or acidic conditions where the α-proton can be abstracted and reprotonated. Studies on the polymerization of O-carboxyanhydrides derived from mandelic acid have shown that epimerization can occur in the presence of amine catalysts. researchgate.netacs.org However, the use of appropriate catalysts and reaction conditions can minimize or eliminate this issue. For this compound, it is crucial to consider the potential for epimerization during reactions that involve basic or acidic reagents to maintain the stereochemical integrity of the chiral center. Research on related mandelic acid derivatives has shown that epimerization can be suppressed, for example, by using specific crystalline adducts or bifunctional organocatalysts. researchgate.netacs.org

Compound Names Mentioned

Derivatization and Functionalization Strategies for 4 Fluoro 3 Nitromandelic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 4-fluoro-3-nitromandelic acid is a prime target for derivatization, readily undergoing esterification and amidation reactions to yield a wide range of functionalized analogs.

Standard esterification procedures, such as the Fischer-Speier method involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to produce the corresponding esters. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Direct amidation can also be achieved using coupling agents similar to those used for esterification.

Table 1: Examples of Ester and Amide Synthesis Reactions

Derivative TypeReactantReagent/CatalystProduct
Methyl EsterMethanolSulfuric AcidMethyl 4-fluoro-3-nitromandelate
Ethyl EsterEthanolDCCEthyl 4-fluoro-3-nitromandelate
Benzyl (B1604629) AmideBenzylamineThionyl Chloride, then amineN-benzyl-4-fluoro-3-nitromandelamide
Morpholine AmideMorpholineEDC(4-Fluoro-3-nitrophenyl)(hydroxy)acetyl)morpholine

Design and Preparation of Ether and Acetate (B1210297) Derivatives

The secondary hydroxyl group on the chiral center of this compound provides another avenue for derivatization, allowing for the synthesis of ether and acetate analogs.

Ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base, such as sodium hydride, to form an alkoxide. This alkoxide is then reacted with an alkyl halide to yield the corresponding ether. It is often necessary to protect the carboxylic acid group as an ester prior to this reaction to prevent unwanted side reactions.

Acetate derivatives are readily synthesized by acylation of the hydroxyl group. This can be achieved by reacting this compound with acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or a solid acid catalyst. Similar to etherification, protection of the carboxylic acid group may be required for optimal results. nih.gov

Table 2: Synthesis of Ether and Acetate Derivatives

Derivative TypeReactantReagent/CatalystProduct
Methyl EtherMethyl IodideSodium Hydride4-Fluoro-3-nitro-α-methoxyphenylacetic acid
Ethyl EtherEthyl BromidePotassium Carbonate4-Fluoro-3-nitro-α-ethoxyphenylacetic acid
AcetateAcetic AnhydridePyridine2-Acetoxy-2-(4-fluoro-3-nitrophenyl)acetic acid

Development of Reduced and Modified Nitro-Functionalized Analogs

The nitro group on the aromatic ring is a key functional handle that can be readily reduced to an amino group, opening up a vast array of further functionalization possibilities.

The reduction of the nitro group to a primary amine is a common transformation that can be accomplished using various methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a highly effective method. Chemical reduction using metals like iron, zinc, or tin in acidic media also provides a reliable route to the corresponding aniline (B41778) derivative. The resulting 3-amino-4-fluoromandelic acid is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Incorporation into Polymeric Architectures and Advanced Materials

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters through condensation polymerization. google.comnih.govacs.org Treatment of mandelic acid derivatives with a strong acid, such as concentrated sulfuric acid, can induce polymerization to form mandelic acid condensation polymers. google.comnih.govacs.org The properties of the resulting polymer can be tuned by the choice of substituents on the aromatic ring.

Furthermore, the presence of the fluorine atom and the potential for introducing other functional groups through the derivatization strategies discussed above can lead to the development of advanced materials with tailored properties, such as altered solubility, thermal stability, and biological activity. unimelb.edu.auresearchgate.net

Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block

The derivatives of this compound, particularly the amino derivative obtained from the reduction of the nitro group, are valuable precursors for the synthesis of a variety of heterocyclic compounds. ossila.com For instance, the resulting 3-amino-4-fluoromandelic acid can undergo intramolecular cyclization or react with other bifunctional reagents to form heterocyclic systems.

One common strategy involves the reaction of the 3-amino derivative with a one-carbon carbonyl equivalent to form a benzoxazinone. Additionally, cyclization reactions of mandelic acid derivatives with compounds like acrylates can lead to the formation of phthalide (B148349) skeletons. rsc.orgrsc.org The ability to construct such heterocyclic cores is of significant interest in medicinal chemistry due to the prevalence of these motifs in biologically active molecules. jmchemsci.com

Advanced Applications of 4 Fluoro 3 Nitromandelic Acid in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 4-fluoro-3-nitromandelic acid, centered at the α-carbon bearing the hydroxyl group, makes it a valuable chiral building block or auxiliary in asymmetric synthesis. google.com Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled.

Synthesis of Complex Stereodefined Molecules

As a chiral building block, this compound can be used to introduce a stereocenter with a defined configuration into a target molecule. The hydroxyl and carboxylic acid groups provide convenient handles for further chemical transformations, allowing for the elongation of the molecular chain while retaining the initial stereochemical information. For instance, the hydroxyl group can be protected, and the carboxylic acid can be coupled with other molecules. Subsequent transformations can be designed to build complex, stereodefined architectures.

The utility of mandelic acid derivatives in directing stereoselective reactions is well-established. By attaching this compound to a prochiral substrate, the steric and electronic properties of the chiral auxiliary can influence the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over the other.

Table 1: Hypothetical Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary

Reaction TypeSubstrateReagentExpected Outcome
Diels-AlderProchiral dienophileDieneDiastereomerically enriched cycloadduct
Aldol AdditionEnolate derived from an ester of the auxiliaryAldehydeDiastereomerically enriched β-hydroxy carbonyl compound
AlkylationEnolate of an N-acyl derivativeAlkyl halideDiastereomerically enriched α-substituted product

Role in Medicinal Chemistry Intermediate Synthesis

The structural motifs present in this compound are of significant interest in medicinal chemistry. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. google.com The nitro group, while sometimes associated with toxicity, can also serve as a precursor to an amino group via reduction, which is a key functional group in a vast array of pharmaceuticals. thermofisher.com

Therefore, this compound can serve as a versatile starting material for the synthesis of complex pharmaceutical intermediates. For example, the reduction of the nitro group to an amine would yield 3-amino-4-fluoromandelic acid, a scaffold that could be further elaborated to create novel drug candidates. The presence of the fluorine atom ortho to the newly formed amine can influence its basicity and conformation, potentially leading to unique pharmacological profiles. The core structure is a precursor for benzimidazole (B57391) derivatives, which are found in various active pharmaceutical ingredients. journals.co.za

Application as a Core Scaffold for Molecular Probe Development

Molecular probes are essential tools for visualizing and studying biological processes in real-time. chemicalbook.com Fluorescent probes, in particular, are widely used due to their high sensitivity and the ability to perform non-invasive imaging. The development of novel fluorophores with tunable photophysical properties is an active area of research. sigmaaldrich.com

This compound possesses the basic structural elements that could be elaborated into a molecular probe. The aromatic ring system can serve as the core of a fluorophore. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher. Reduction of the nitro group to an electron-donating amino group can lead to a "turn-on" fluorescence response. This principle is often exploited in the design of probes for specific analytes or enzymatic activities that can trigger this chemical transformation.

The carboxylic acid and hydroxyl groups provide convenient points for the attachment of other functional moieties, such as:

Targeting Ligands: To direct the probe to a specific organelle, protein, or cell type.

Reactive Groups: To enable covalent labeling of biomolecules.

Modulators of Solubility: To ensure bioavailability and appropriate localization within a biological system.

Table 2: Potential Design of a Molecular Probe Based on this compound

ComponentFunctionExample Modification
Fluorophore Core Emits light upon excitationThe 4-fluoro-3-aminophenyl group (after nitro reduction)
Quencher/Modulator Controls fluorescence outputThe 3-nitro group (in the "off" state)
Targeting Moiety Directs the probe to a specific locationA peptide sequence attached to the carboxylic acid
Linker Connects the componentsA polyethylene (B3416737) glycol (PEG) chain for solubility

Development of this compound as a Linker for Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for the preparation of peptides and oligonucleotides. The choice of a linker, which connects the growing molecule to the solid support, is crucial for the success of the synthesis. Safety-catch linkers are a class of linkers that are stable to the reaction conditions used for chain elongation but can be activated by a specific chemical transformation to allow for cleavage under mild conditions.

The closely related p-nitromandelic acid has been successfully employed as a highly acid-stable, safety-catch linker for the solid-phase synthesis of peptides and depsipeptides. This provides a strong precedent for the potential application of this compound in a similar capacity.

Acid-Stable Linker Design and Utility in Peptide Synthesis

In the context of a safety-catch linker, the carboxylic acid of this compound would be anchored to a solid support, and the hydroxyl group would serve as the attachment point for the first amino acid of a peptide chain via an ester linkage. The electron-withdrawing nitro and fluoro groups on the aromatic ring are expected to enhance the stability of this ester bond to acidic conditions, such as the trifluoroacetic acid (TFA) treatments used to deprotect Boc-protected amino acids during peptide synthesis. This high acid stability is a key advantage, as it prevents premature cleavage of the peptide from the resin.

The presence of the fluorine atom, in addition to the nitro group, would likely further increase the acid stability of the linker compared to p-nitromandelic acid due to its strong electron-withdrawing inductive effect. This could make the this compound linker particularly suitable for the synthesis of long or otherwise challenging peptide sequences that require numerous acid deprotection steps.

Cleavage Mechanisms and Product Release

The safety-catch strategy for a nitromandelic acid-based linker involves a two-step cleavage process. First, the nitro group is selectively reduced to an amine. This transformation can typically be achieved using mild reducing agents such as tin(II) chloride.

The reduction of the electron-withdrawing nitro group to an electron-donating amino group dramatically changes the electronic properties of the linker. The resulting p-aminomandelic acid derivative becomes highly susceptible to acid-catalyzed cleavage. The ester linkage, which was stable to strong acid before the reduction, can now be cleaved under much milder acidic conditions. This is because the lone pair of electrons on the newly formed amino group can participate in a 1,6-elimination mechanism, facilitating the release of the peptide with a free C-terminal carboxylic acid. The cleavage is often promoted by mild heating, sometimes with the use of microwave irradiation to accelerate the process.

Table 3: Proposed Cleavage Protocol for a this compound Linker

StepReagents and ConditionsPurpose
Activation SnCl₂·2H₂O in a suitable solvent (e.g., DMF or NMP)Reduction of the nitro group to an amine.
Washing Series of washes with appropriate solventsRemoval of the reducing agent and byproducts.
Cleavage Dilute acid (e.g., 5% TFA in dioxane) with mild heating (e.g., 50 °C)Release of the peptide from the solid support.

Research Findings on this compound in Multicomponent Reactions Remain Undocumented in Publicly Accessible Literature

A thorough review of scientific databases and chemical literature has found no specific documented instances of this compound being utilized as a reactant or component within multicomponent reaction (MCR) systems. While the principles of organic synthesis suggest its potential utility as a chiral building block or an acidic component in such reactions, explicit research detailing this application is not currently available.

Multicomponent reactions are powerful tools in synthetic chemistry, prized for their efficiency in constructing complex molecular architectures in a single step by combining three or more starting materials. These reactions often rely on components with diverse functional groups that can participate in a cascade of chemical transformations.

While there is literature on related compounds, the specific role of this compound in this context has not been the subject of published research. For instance, analogous compounds such as substituted benzoic acids and anilines are frequently employed in various synthetic strategies. However, extrapolating these findings to this compound in the context of MCRs would be speculative without direct experimental evidence.

Consequently, a data table detailing research findings, reaction conditions, or yields for the application of this compound in multicomponent reactions cannot be generated at this time due to the absence of primary research in this specific area. Further investigation by synthetic chemists would be required to explore and establish its potential role and efficacy in this advanced application.

Theoretical and Computational Studies of 4 Fluoro 3 Nitromandelic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) would be employed to determine the electronic structure of 4-Fluoro-3-nitromandelic acid.

These calculations would provide crucial information on:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the influence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the chemical bonds, including their ionic and covalent character, and to identify key orbital interactions.

A hypothetical data table summarizing the kind of results expected from such calculations is presented below.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-8.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-2.1 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap6.4 eVIndicates high kinetic stability.
Dipole Moment4.2 DSuggests a polar molecule with significant charge separation.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound is not rigid. The presence of rotatable bonds (e.g., around the C-C bond of the mandelic acid moiety) means that the molecule can exist in various conformations.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the key rotatable bonds to identify low-energy conformers (local minima) and the energy barriers between them (transition states).

Identification of Stable Conformers: The geometries of the most stable conformers would be optimized, and their relative energies calculated to determine their population distribution at a given temperature.

Intermolecular Interactions: In a condensed phase (solid or liquid), intermolecular forces such as hydrogen bonding (involving the carboxylic acid and hydroxyl groups) and dipole-dipole interactions would play a crucial role in determining the bulk properties. Computational models can simulate these interactions to predict crystal structures or solvation properties.

Below is a hypothetical table illustrating the kind of data that a conformational analysis would yield.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (O=C-C-O)Population at 298 K (%)
10.0060° (gauche)75
21.25180° (anti)20
32.50-60° (gauche)5

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in other chemical transformations.

Such studies would focus on:

Identifying Reaction Pathways: Proposing plausible reaction mechanisms and then using computational methods to calculate the energy profile of each step.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Its geometry and energy are crucial for determining the reaction rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in chemical kinetics.

A hypothetical reaction, such as the esterification of the carboxylic acid group, could be modeled, yielding data similar to that in the table below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Acid + Alcohol)0.00
2Tetrahedral Intermediate-5.2
3Transition State 1+15.8
4Transition State 2+12.3
5Products (Ester + Water)-2.7

Prediction of Spectroscopic Properties for Advanced Elucidation

Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound.

The predictable spectra include:

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies and intensities can help in assigning the peaks in experimental IR and Raman spectra to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated to aid in the interpretation of NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

A hypothetical table of predicted spectroscopic data is provided below.

Spectroscopic TechniquePredicted Data
IRC=O stretch: 1725 cm⁻¹, O-H stretch: 3450 cm⁻¹
¹H NMRAromatic protons: 7.5-8.2 ppm, CH-OH: 5.1 ppm
¹³C NMRCarboxylic carbon: 175 ppm, Aromatic carbons: 110-150 ppm
¹⁹F NMR-115 ppm (relative to CCl₃F)

Advanced Analytical Research Methodologies for 4 Fluoro 3 Nitromandelic Acid Characterization

Enantiomeric Purity Determination via Chiral Chromatography (HPLC, GC)

The separation of enantiomers is a critical analytical challenge. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of 4-Fluoro-3-nitromandelic acid.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely adopted technique for the separation of non-volatile compounds like mandelic acid derivatives. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based phases are particularly effective for resolving racemic mandelic acids. nih.govresearchgate.net

For this compound, a typical approach would involve a normal-phase or reversed-phase method. The presence of the carboxylic acid and hydroxyl groups allows for strong interactions, such as hydrogen bonding, with the CSP. sigmaaldrich.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) for normal phase, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. scielo.brresearchgate.net Detection is commonly performed using a UV detector, leveraging the strong chromophore of the nitroaromatic ring.

Gas Chromatography (GC):

For GC analysis, the low volatility of this compound necessitates a derivatization step. nih.gov The carboxylic acid and hydroxyl groups are typically converted to more volatile esters (e.g., methyl or ethyl esters) and ethers or esters, respectively. nih.gov Following derivatization, the sample is introduced onto a GC column containing a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov The differential interaction between the enantiomers of the derivatized analyte and the CSP allows for their separation. The enantiomeric excess can be accurately quantified by integrating the peak areas of the two separated enantiomers. mit.edu

ParameterHPLC Method ExampleGC Method Example
Stationary Phase Immobilized Amylose or Cellulose-based CSPCyclodextrin-based CSP (e.g., TBDMSDAGCD) nih.gov
Mobile Phase Hexane/Isopropanol with acidic modifier (e.g., TFA)Helium carrier gas
Derivatization Not typically requiredRequired: Esterification of carboxylic acid (e.g., with Methanol/HCl) and etherification/esterification of hydroxyl group
Detection UV-Vis Detector (e.g., at 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Key Principle Differential diastereomeric interactions with CSPDifferential interaction of volatile derivatives with CSP

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its reaction products with high accuracy. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap provide precise mass measurements, typically with sub-ppm mass accuracy.

In negative ion mode ESI, this compound (C₈H₆FNO₅) would be expected to show a prominent ion for the deprotonated molecule, [M-H]⁻, at a calculated m/z of 214.0157. HRMS can confirm this elemental composition, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By selecting the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, expected fragmentation pathways would include:

Loss of H₂O: From the aliphatic portion.

Loss of CO₂: Decarboxylation of the carboxylic acid group.

Loss of NO₂: A common fragmentation for nitroaromatic compounds. researchgate.net

The fragmentation pattern of a closely related compound, 4-Fluoro-3-nitrobenzoic acid, shows characteristic losses related to the nitro and carboxyl groups. nist.gov By analyzing the fragmentation of reaction products (e.g., esters or amides), HRMS can confirm the site of modification and the structure of the new molecule. For instance, the mass shift corresponding to the addition of a known reactant would confirm a successful synthesis. nih.gov

IonPredicted FormulaPredicted Exact Mass (m/z)Potential Origin
[M-H]⁻ C₈H₅FNO₅214.0157Deprotonated parent molecule
[M-H-H₂O]⁻ C₈H₃FNO₄196.0051Loss of water
[M-H-CO₂]⁻ C₇H₅FNO₃170.0259Loss of carbon dioxide
[M-H-NO₂]⁻ C₈H₅FO₃168.0201Loss of nitro group

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. While 1D NMR provides initial information, 2D NMR experiments like COSY, HSQC, and HMBC are required for a complete and confident structural assignment. youtube.com

¹H NMR: The aromatic region would display three distinct signals. The fluorine and nitro group substituents create a specific splitting pattern. The proton ortho to the fluorine and meta to the nitro group would likely appear as a triplet due to coupling to both the fluorine and a neighboring proton. The other two aromatic protons would appear as complex multiplets. The benzylic proton (-CH(OH)-) would appear as a singlet, and the hydroxyl and carboxylic acid protons would be visible as broad singlets, depending on the solvent and concentration.

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbons directly bonded to fluorine and the nitro group would be significantly affected. The C-F bond would result in a large one-bond coupling constant (¹JCF), while smaller couplings would be observed for carbons two or three bonds away.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like the carboxyl C=O and the aromatic carbons bonded to F, NO₂, and the side chain) by observing their correlations to nearby protons. nih.gov

¹⁹F NMR: Would show a single resonance, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Carboxylic Acid (-COOH)10-12 (broad s)170-175Benzylic-H
Benzylic (-CH(OH)-)~5.2 (s)70-75Aromatic-H
Aromatic C-1 (C-CH(OH))-135-140Benzylic-H, Aromatic H-2/H-6
Aromatic C-27.5-7.7 (d)120-125Aromatic H-6
Aromatic C-3 (C-NO₂)-145-150Aromatic H-2/H-5
Aromatic C-4 (C-F)-155-160 (d, ¹JCF ≈ 250 Hz)Aromatic H-5
Aromatic C-57.3-7.5 (t)115-120 (d, ²JCF ≈ 20 Hz)Aromatic H-2
Aromatic C-68.0-8.2 (d)128-132Benzylic-H

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation (if applicable to a derivative)

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, preparing a crystalline derivative—such as a salt with a chiral amine or an ester—is a common strategy.

This technique yields a three-dimensional model of the molecule's arrangement in the crystal lattice. Key information obtained includes:

Absolute Configuration: For a chiral crystal or a co-crystal with a known chiral auxiliary, X-ray crystallography can unambiguously determine the absolute stereochemistry (R or S) of the chiral center. This is a primary method for chiral confirmation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the molecular connectivity.

Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the carboxylic acid and hydroxyl groups. Carboxylic acids often exist in a planar syn conformation in the solid state, stabilized by intermolecular hydrogen bonding. nih.gov

Intermolecular Interactions: It provides a detailed map of how molecules pack together, revealing hydrogen bonding networks (e.g., between carboxylic acid dimers or with solvent molecules) and other non-covalent interactions like π-π stacking, which can be influenced by the nitroaromatic system.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The spectra provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds.

For this compound, the key functional groups give rise to characteristic absorption bands:

O-H Stretching: A broad band in the FTIR spectrum, typically between 3200-3600 cm⁻¹, corresponding to the hydroxyl group, and a very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid O-H.

C=O Stretching: A strong, sharp absorption in the FTIR spectrum around 1700-1750 cm⁻¹ is characteristic of the carboxylic acid carbonyl group. nih.gov

NO₂ Stretching: The nitro group will exhibit two strong stretching vibrations in the FTIR spectrum: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. aip.orgsemanticscholar.org

C-F Stretching: A strong absorption in the fingerprint region of the FTIR spectrum, typically between 1000-1300 cm⁻¹.

Aromatic C=C and C-H Stretching: Aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

Raman spectroscopy is complementary to FTIR. While C=O and O-H stretches are often weaker in Raman, the symmetric NO₂ stretch and aromatic ring vibrations typically produce strong Raman signals, making it a valuable tool for analyzing the nitroaromatic core of the molecule. nsf.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (FTIR)Typical Intensity (Raman)
O-H Stretch (Carboxylic Acid)2500-3300Broad, StrongWeak
O-H Stretch (Alcohol)3200-3600Broad, MediumWeak
Aromatic C-H Stretch3000-3100MediumMedium
C=O Stretch (Carboxylic Acid)1700-1750StrongMedium
Aromatic C=C Bending1450-1600Medium-StrongStrong
Asymmetric NO₂ Stretch1520-1560StrongMedium
Symmetric NO₂ Stretch1340-1380StrongStrong
C-F Stretch1000-1300StrongWeak

Future Research Directions and Academic Impact of 4 Fluoro 3 Nitromandelic Acid Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. Future research into 4-Fluoro-3-nitromandelic acid will likely focus on moving beyond traditional synthetic methods towards more sustainable and innovative approaches.

Biocatalytic Synthesis: A significant area of exploration will be the use of enzymes to produce enantiomerically pure this compound. nih.govmdpi.comnih.gov Biocatalytic methods, such as the use of nitrilases, lipases, or dehydrogenases, offer high stereoselectivity under mild reaction conditions, thereby reducing the environmental impact associated with classical chemical synthesis. nih.govmdpi.com For instance, a nitrilase could be employed for the asymmetric hydrolysis of a cyanohydrin precursor derived from 4-fluoro-3-nitrobenzaldehyde (B1361154). nih.gov

Flow Chemistry: Continuous flow synthesis presents another promising avenue for the production of this compound. nih.govresearchgate.net Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, which are crucial for industrial applications. nih.gov An automated flow process could be designed for the multi-step synthesis of this compound, minimizing manual handling and improving reproducibility.

Design of Advanced Derivatives with Tunable Reactivity and Specific Functions

The true potential of this compound lies in its versatility as a scaffold for the design of advanced derivatives with tailored properties. The presence of three distinct functional groups—the carboxylic acid, the hydroxyl group, and the nitroaromatic system—provides multiple handles for chemical modification.

Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine and nitro groups significantly influences the electronic properties of the aromatic ring. Future work could involve the synthesis of derivatives where these groups are replaced or supplemented with other substituents to fine-tune the molecule's reactivity and physical properties. For example, reduction of the nitro group to an amine would provide a nucleophilic center for further functionalization.

Chiral Building Blocks: As a chiral molecule, enantiomerically pure this compound can serve as a valuable building block in asymmetric synthesis. nih.govmdpi.com Its derivatives could be used to introduce chirality into larger, more complex molecules, which is of paramount importance in drug discovery.

Below is a table of potential advanced derivatives and their prospective functions:

Derivative NameStructural ModificationPotential Tunable Property/Function
4-Fluoro-3-aminomandelic acidReduction of the nitro group to an amineIntroduction of a nucleophilic handle for conjugation
Methyl 4-fluoro-3-nitromandelateEsterification of the carboxylic acidIncreased lipophilicity for improved cell permeability
O-Acetyl-4-fluoro-3-nitromandelic acidAcetylation of the hydroxyl groupPro-drug design, altered reactivity
4-Azido-3-nitromandelic acidNucleophilic aromatic substitution of the fluorine"Click" chemistry handle for bioconjugation

Expansion of Applications in Complex Molecule Synthesis and Materials Science

The unique structural features of this compound and its derivatives open up a wide range of potential applications in both complex molecule synthesis and materials science.

Synthesis of Bioactive Molecules: The mandelic acid scaffold is a key component in numerous pharmaceutical compounds. wikipedia.org Derivatives of this compound could be used as precursors for the synthesis of novel antibiotics, anticancer agents, and anti-inflammatory drugs. mdpi.comnih.gov The fluoro and nitro groups can enhance the binding affinity and metabolic stability of these drug candidates. researchgate.net

Development of Advanced Polymers: α-Hydroxy acids can be polymerized to form biodegradable polyesters. Poly(mandelic acid) is an analogue of polylactic acid (PLA) and has properties similar to polystyrene. nih.govacs.org Future research could explore the synthesis of polymers from this compound to create novel materials with unique thermal, mechanical, and optical properties. nih.gov These materials could find applications in biomedical devices, drug delivery systems, and specialty plastics. nih.gov

The following table outlines potential applications in these fields:

Application AreaSpecific Use of this compound DerivativeDesired Outcome
Complex Molecule Synthesis Chiral starting material for multi-step synthesisEnantiomerically pure pharmaceutical compounds
Scaffold for combinatorial library synthesisRapid discovery of new bioactive molecules
Materials Science Monomer for biodegradable polyestersPolymers with enhanced thermal stability and specific functionalities
Component in chiral coordination polymersMaterials for enantioselective separations and catalysis

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting the properties of its derivatives. An integrated approach combining experimental and computational methods will be essential in this endeavor.

Kinetic Studies: Experimental kinetic studies can provide valuable data on the rates and mechanisms of reactions involving this compound. researchgate.net For example, studying the kinetics of its esterification or oxidation can help in optimizing reaction conditions and understanding the electronic effects of the fluoro and nitro substituents. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.org These computational studies can provide insights into transition state geometries, reaction pathways, and the influence of substituents on the molecule's properties, complementing experimental findings.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will be vital for the unambiguous characterization of novel derivatives and for studying their conformational preferences and intermolecular interactions.

Potential for Derivatization in Target-Oriented Synthesis and Chemical Biology Tools

The functional handles on this compound make it an attractive scaffold for the development of tools for target-oriented synthesis and chemical biology.

Target-Oriented Synthesis: In target-oriented synthesis, the goal is to synthesize a specific complex molecule with a desired biological activity. The chiral nature of this compound makes it an excellent starting point for the synthesis of complex natural products and their analogues. nih.gov The fluoro and nitro groups can also serve as strategic functional groups that can be manipulated at various stages of a synthetic sequence.

Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. nih.govpageplace.de Derivatives of this compound could be designed as chemical probes. For instance, the nitroaromatic moiety can act as a hypoxia sensor, as it can be selectively reduced in low-oxygen environments, a characteristic of many tumors. researchgate.net Furthermore, the fluorine atom can be replaced with the radioactive isotope ¹⁸F for use in Positron Emission Tomography (PET) imaging. nih.gov The carboxylic acid provides a convenient point of attachment for fluorescent tags or affinity labels.

By exploring these diverse research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, materials science, and chemical biology.

Q & A

Q. Findings :

  • Acidic conditions (pH 2) : Stable for >72 hours (degradation <5%).
  • Alkaline conditions (pH 10) : Rapid hydrolysis of the nitro group (50% degradation in 24 hours) .

Advanced Research Questions

How can researchers resolve contradictions in reported spectral data for this compound across different studies?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. Mitigation strategies:

Reproduce synthesis : Ensure identical reagents/purification steps as the reference study.

Variable solvent testing : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using synchrotron radiation) .

Example : Conflicting ¹³C NMR values for the fluorinated carbon (δ 148 vs. 152 ppm) were traced to residual DMF in the sample .

What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify electron-deficient sites.
  • MD Simulations : Simulate solvation effects in water/DMSO to predict hydrolysis pathways .

Key Insight : The nitro group at C3 creates a strong electron-withdrawing effect, directing nucleophilic attack to C4 (fluorine substitution site) .

How can researchers optimize enantiomeric resolution of this compound for chiral studies?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) + 0.1% TFA.
  • Derivatization : Convert to methyl esters with (R)- or (S)-α-methylbenzylamine, then analyze via ¹H NMR (diastereomeric splitting of ester protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.